molecular formula C10H21NO B12297670 5-Ethyl-2-methyl-1-piperidineethanol CAS No. 18605-02-2

5-Ethyl-2-methyl-1-piperidineethanol

Cat. No.: B12297670
CAS No.: 18605-02-2
M. Wt: 171.28 g/mol
InChI Key: SBOAJQAJMGHSTF-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a piperidine derivative, characterized by the presence of an ethyl and a methyl group on the piperidine ring, and an ethanol group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol typically involves the reaction of 5-ethyl-2-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The compound is often produced in batch reactors, followed by purification processes such as distillation and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group allows it to form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. This compound can modulate biological pathways by binding to receptors or inhibiting enzyme activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineethanol, 5-ethyl-2-methyl
  • 5-Ethyl-2-methyl-1-piperidineethanol

Uniqueness

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific research applications .

Properties

CAS No.

18605-02-2

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(5-ethyl-2-methylpiperidin-1-yl)ethanol

InChI

InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3

InChI Key

SBOAJQAJMGHSTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)CCO)C

Origin of Product

United States

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